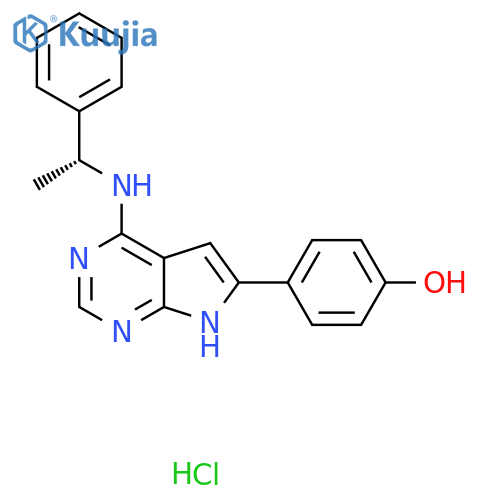Cas no 2230253-82-2 (PKI-166 (hydrochloride))

PKI-166 (hydrochloride) structure
商品名:PKI-166 (hydrochloride)
PKI-166 (hydrochloride) 化学的及び物理的性質
名前と識別子
-
- PKI 166 hydrochloride
- 4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride
- PKI-166 (hydrochloride)
- 4-(4-{[(1R)-1-Phenylethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenol hydrochloride (1:1)
- PKI-166 hydrochloride
- 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
- DA-76940
- AKOS025142032
- HY-110328
- CS-0033248
- 2230253-82-2
-
- インチ: 1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
- InChIKey: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
- ほほえんだ: Cl.OC1C=CC(=CC=1)C1=CC2C(=NC=NC=2N[C@H](C)C2C=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 366.1247389 g/mol
- どういたいしつりょう: 366.1247389 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 420
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 366.8
- トポロジー分子極性表面積: 73.8
PKI-166 (hydrochloride) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | FPD25382-50 mg |
PKI-166 hydrochloride |
2230253-82-2 | 50mg |
$552.00 | 2023-01-04 | ||
| Biosynth | FPD25382-100 mg |
PKI-166 hydrochloride |
2230253-82-2 | 100MG |
$883.00 | 2023-01-04 | ||
| Biosynth | FPD25382-25 mg |
PKI-166 hydrochloride |
2230253-82-2 | 25mg |
$345.00 | 2023-01-04 | ||
| Biosynth | FPD25382-5 mg |
PKI-166 hydrochloride |
2230253-82-2 | 5mg |
$115.00 | 2023-01-04 | ||
| Biosynth | FPD25382-10 mg |
PKI-166 hydrochloride |
2230253-82-2 | 10mg |
$184.00 | 2023-01-04 |
PKI-166 (hydrochloride) 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
2230253-82-2 (PKI-166 (hydrochloride)) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
